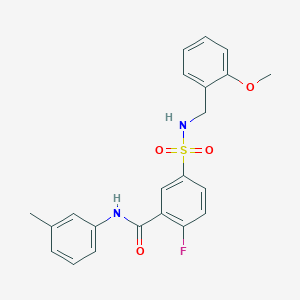
2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine and methoxy groups in the structure suggests potential biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination.
Amidation: The final step often involves amidation reactions to form the benzamide structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antimicrobial effects. The fluorine and methoxy groups may enhance binding affinity or stability.
相似化合物的比较
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Fluorobenzene: A fluorinated aromatic compound.
Methoxybenzene: An aromatic compound with a methoxy group.
Uniqueness
2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide is unique due to the combination of fluorine, methoxy, and sulfonamide groups, which may confer distinct biological activities and chemical properties.
生物活性
The compound 2-fluoro-5-(N-(2-methoxybenzyl)sulfamoyl)-N-(m-tolyl)benzamide is a synthetic derivative in the benzamide class, known for its potential therapeutic applications, particularly in oncology and antiviral treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a fluorine atom and a sulfamoyl group, which are critical for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in tumor growth and proliferation.
- Modulation of Signaling Pathways : The compound influences pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of benzamide derivatives. In particular, this compound has demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the findings from relevant studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 (Leukemia) | 0.5 | Inhibition of DNA synthesis |
| MCF-7 (Breast) | 1.2 | Induction of apoptosis |
| A549 (Lung) | 0.8 | Cell cycle arrest at G2/M phase |
The IC50 values indicate that the compound is effective at low concentrations, suggesting high potency.
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral effects, particularly against Hepatitis B Virus (HBV). The findings suggest that it can inhibit HBV replication effectively, making it a candidate for further development in antiviral therapies.
Case Studies
- Study on L1210 Cells : A study published in PubMed demonstrated that compounds similar to this compound exhibited potent inhibition of L1210 cell proliferation, with IC50 values in the nanomolar range. This suggests a mechanism involving the release of active metabolites that interfere with nucleotide synthesis .
- Hepatitis B Virus Inhibition : A patent application describes the use of this compound as an HBV inhibitor, highlighting its potential role in treating viral infections .
Structure-Activity Relationship (SAR)
The biological activity of benzamide derivatives is often influenced by their structural components. Key findings regarding SAR include:
- Fluorine Substitution : The presence of a fluorine atom at the 2-position significantly enhances the compound's potency against cancer cells.
- Sulfamoyl Group : The incorporation of sulfamoyl moieties is associated with improved solubility and bioavailability, which are crucial for therapeutic efficacy.
属性
IUPAC Name |
2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-15-6-5-8-17(12-15)25-22(26)19-13-18(10-11-20(19)23)30(27,28)24-14-16-7-3-4-9-21(16)29-2/h3-13,24H,14H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJKPFFYPVQWBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CC=C3OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













